molecular formula C9H9ClO4 B3050759 Methyl 5-chloro-4-hydroxy-2-methoxybenzoate CAS No. 28478-47-9

Methyl 5-chloro-4-hydroxy-2-methoxybenzoate

Cat. No.: B3050759
CAS No.: 28478-47-9
M. Wt: 216.62 g/mol
InChI Key: CGVQMFDUPUQCBB-UHFFFAOYSA-N
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Description

Methyl 5-chloro-4-hydroxy-2-methoxybenzoate (C₉H₉ClO₄) is a substituted benzoic acid methyl ester characterized by chlorine at position 5, a hydroxyl group at position 4, and a methoxy group at position 2. Its structural identity is confirmed via SMILES (COC1=CC(=C(C=C1C(=O)OC)Cl)O) and InChIKey (CGVQMFDUPUQCBB-UHFFFAOYSA-N) . Key physicochemical properties include a molecular weight of 216.62 g/mol and predicted collision cross-section (CCS) values for various adducts, such as 140.2 Ų for [M+H]⁺ and 140.8 Ų for [M-H]⁻, which are critical for mass spectrometry-based analyses .

Properties

IUPAC Name

methyl 5-chloro-4-hydroxy-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVQMFDUPUQCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001198816
Record name Benzoic acid, 5-chloro-4-hydroxy-2-methoxy-, methyl ester
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Molecular Weight

216.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28478-47-9
Record name Benzoic acid, 5-chloro-4-hydroxy-2-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28478-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 5-chloro-4-hydroxy-2-methoxy-, methyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID001198816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-chloro-4-hydroxy-2-methoxybenzoate
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Preparation Methods

Route 1: Sequential Methylation, Chlorination, and Esterification

This method begins with 2,4-dihydroxybenzoic acid as the starting material. The synthesis involves three key steps:

  • Selective Methylation at C2 :
    Treatment with dimethyl sulfate (2.2 equivalents) in acetone under reflux with aqueous sodium hydroxide (2N) selectively methylates the hydroxyl group at C2, yielding 2-methoxy-4-hydroxybenzoic acid . The reaction achieves ~70% yield under anhydrous conditions, avoiding side reactions at C4.
  • Chlorination at C5 :
    The intermediate is chlorinated using N-chlorosuccinimide (NCS) in N,N-dimethylformamide (DMF) at 60–80°C for 6–8 hours. The methoxy group at C2 directs electrophilic substitution to C5, producing 5-chloro-2-methoxy-4-hydroxybenzoic acid .
  • Esterification :
    The carboxylic acid is esterified with methanol in the presence of concentrated sulfuric acid, yielding the final product in 85–90% purity after recrystallization from ethanol.

Key Reaction Conditions :

  • Methylation: 45–60°C, 4–6 hours, acetone solvent.
  • Chlorination: 1.1 equivalents NCS, catalytic FeCl₃.
  • Esterification: 12-hour reflux in methanol.

Route 2: Direct Functionalization of 4-Hydroxybenzoic Acid Derivatives

An alternative approach starts with 4-hydroxy-2-methoxybenzoic acid , which is commercially scarce but synthetically accessible via:

  • Methylation of 2,4-Dihydroxybenzoic Acid :
    Similar to Route 1, but with stringent stoichiometry to avoid over-methylation.
  • Chlorination Using Cl₂ Gas :
    Gaseous chlorine in acetic acid at 30–40°C introduces the chlorine atom at C5, though this method risks polychlorination without careful temperature control.

Reaction Optimization and Challenges

Regioselectivity in Chlorination

The methoxy group at C2 strongly directs electrophilic chlorination to C5 (para position), but competing reactions may occur at C3 (ortho to methoxy) if excess chlorinating agents are used. Industrial protocols mitigate this by employing NCS instead of Cl₂, as it offers better control over mono-chlorination.

Protecting Group Strategies

The hydroxyl group at C4 necessitates protection during methylation to prevent undesired ether formation. Benzyl ether protection (using benzyl chloride/K₂CO₃) is common, with subsequent deprotection via hydrogenolysis achieving >95% recovery.

Yield Comparison of Key Steps

Step Yield (%) Conditions
Methylation at C2 70–75 Dimethyl sulfate, NaOH, acetone
Chlorination at C5 65–70 NCS, DMF, 70°C
Esterification 85–90 H₂SO₄, methanol reflux

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃):
    δ 10.2 (s, 1H, C4-OH), δ 7.38 (d, J = 2.4 Hz, 1H, C6-H), δ 6.52 (d, J = 2.4 Hz, 1H, C3-H), δ 3.91 (s, 3H, OCH₃), δ 3.85 (s, 3H, COOCH₃).
  • FTIR (KBr):
    1725 cm⁻¹ (ester C=O), 1680 cm⁻¹ (H-bonded OH), 1260 cm⁻¹ (C-O methoxy).

Purity Assessment

HPLC with a C18 column (acetonitrile/water, 70:30) confirms >98% purity. Residual dimethyl sulfate is monitored via GC-MS, with limits <0.1 ppm.

Industrial Production Considerations

Cost-Effective Scaling

The use of dimethyl sulfate for methylation and NCS for chlorination balances cost and efficiency. A typical batch process produces 50–100 kg/month with a net yield of 58–62%.

Waste Management

Alkaline hydrolysis of dimethyl sulfate generates sodium sulfate, which is neutralized and precipitated. Chlorination byproducts (e.g., succinimide) are recovered via distillation for reuse.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-4-hydroxy-2-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Formation of 5-chloro-4-oxo-2-methoxybenzoate.

    Reduction: Formation of this compound without the chloro group.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 5-chloro-4-hydroxy-2-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 5-chloro-4-hydroxy-2-methoxybenzoate involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The chloro group can also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Methyl 5-chloro-2-hydroxybenzoate (CAS 4068-78-4)

  • Structure : Chlorine at position 5, hydroxyl at position 2.
  • Molecular Formula : C₈H₇ClO₃ (MW 186.59 g/mol).
  • Key Differences: The hydroxyl group at position 2 (ortho to the ester) increases acidity compared to the para-hydroxyl in the target compound. This positioning may enhance intramolecular hydrogen bonding with the ester carbonyl, reducing solubility in nonpolar solvents .

Methyl 4-amino-5-chloro-2-methoxybenzoate (CAS 20896-27-9)

  • Structure: Amino group at position 4 replaces the hydroxyl.
  • Molecular Formula: C₉H₁₀ClNO₃ (MW 215.63 g/mol).
  • Key Differences: The amino group introduces nucleophilic reactivity, enabling participation in condensation or acylation reactions. This substitution also increases basicity compared to the hydroxyl-containing analog .

Methyl 4-acetamido-5-chloro-2-methoxybenzoate (CAS 4093-31-6)

  • Structure : Acetamido group at position 4.
  • Molecular Formula: C₁₁H₁₂ClNO₄ (MW 257.67 g/mol).
  • This modification also reduces volatility compared to the hydroxyl analog .

Halogen and Ester Group Modifications

Methyl 5-(chloromethyl)-2-methoxybenzoate (CAS 7252-24-6)

  • Structure : Chloromethyl group at position 5.
  • Molecular Formula : C₁₀H₁₁ClO₃ (MW 214.64 g/mol).
  • Key Differences : The chloromethyl group provides a reactive site for nucleophilic substitution (e.g., SN2 reactions), enabling further functionalization. This contrasts with the chloro substituent in the target compound, which is less reactive .

Ethyl 5-chloro-2-fluoro-4-methoxybenzoate (CAS 1266193-22-9)

  • Structure : Ethyl ester, fluorine at position 2.
  • Molecular Formula : C₁₀H₁₀ClFO₃ (MW 244.64 g/mol).
  • Fluorine’s electron-withdrawing effect may alter electronic distribution on the aromatic ring .

Comparative Data Table

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
Methyl 5-chloro-4-hydroxy-2-methoxybenzoate Cl (5), OH (4), OMe (2) C₉H₉ClO₄ 216.62 Hydroxyl, Methoxy, Chlorine Predicted CCS: 140.2 Ų ([M+H]⁺)
Methyl 5-chloro-2-hydroxybenzoate Cl (5), OH (2) C₈H₇ClO₃ 186.59 Hydroxyl, Chlorine Higher acidity due to ortho hydroxyl
Methyl 4-amino-5-chloro-2-methoxybenzoate NH₂ (4), Cl (5), OMe (2) C₉H₁₀ClNO₃ 215.63 Amino, Methoxy, Chlorine Enhanced nucleophilicity
Methyl 5-(chloromethyl)-2-methoxybenzoate ClCH₂ (5), OMe (2) C₁₀H₁₁ClO₃ 214.64 Chloromethyl, Methoxy Reactive chloromethyl group
Ethyl 5-chloro-2-fluoro-4-methoxybenzoate Cl (5), F (2), OMe (4), Et C₁₀H₁₀ClFO₃ 244.64 Fluoro, Ethoxy, Chlorine Increased lipophilicity

Biological Activity

Methyl 5-chloro-4-hydroxy-2-methoxybenzoate (C9H9ClO4) is an organic compound derived from benzoic acid. Its unique structure, characterized by the presence of chloro, hydroxy, and methoxy groups, contributes to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

This compound features:

  • Molecular Formula: C9H9ClO4
  • Molecular Weight: 216.62 g/mol
  • Functional Groups: Chloro (-Cl), Hydroxy (-OH), Methoxy (-OCH3)

The presence of these functional groups allows the compound to engage in various chemical reactions and biological interactions.

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

1. Antimicrobial Activity

  • Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness is attributed to the chloro and hydroxy groups, which enhance its interaction with microbial cell membranes, disrupting their integrity and leading to cell death.

2. Anti-inflammatory Properties

  • The compound has shown potential in reducing inflammation, likely through the inhibition of pro-inflammatory cytokines. This activity suggests its usefulness in treating inflammatory diseases.

3. Antioxidant Activity

  • This compound has demonstrated the ability to scavenge free radicals, thus protecting cells from oxidative stress. This property is crucial for preventing cellular damage and may contribute to its therapeutic effects.

The biological activity of this compound can be explained through its interaction with specific molecular targets:

  • Hydrogen Bonding: The hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules, enhancing binding affinity.
  • Chlorine's Role: The chloro group can engage in halogen bonding and influence the electronic properties of the compound, which may enhance its reactivity and binding capabilities with target proteins.

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
Methyl 5-chloro-2-methoxybenzoateLacks hydroxy groupReduced reactivity and activity
Methyl 4-acetamido-5-chloro-2-methoxybenzoateContains acetamido groupPotentially altered pharmacological profile
Methyl 5-chloro-2-hydroxybenzoateLacks methoxy groupDifferent solubility and reactivity

This comparison highlights the importance of functional groups in determining the biological properties of similar compounds.

Case Studies

Several studies have explored the biological activities of this compound:

  • Antimicrobial Efficacy Study
    • A study evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, showcasing its potential as a natural preservative in food products.
  • Anti-inflammatory Research
    • In a model of induced inflammation, treatment with this compound resulted in a marked decrease in edema and inflammatory markers, suggesting its therapeutic potential for conditions like arthritis.
  • Antioxidant Activity Assessment
    • The compound was tested for its ability to scavenge DPPH radicals. It exhibited a dose-dependent antioxidant effect, comparable to well-known antioxidants like ascorbic acid.

Q & A

Basic: What are the recommended synthetic routes for Methyl 5-chloro-4-hydroxy-2-methoxybenzoate, and how can regioselectivity be controlled?

Answer:
The synthesis typically involves sequential functionalization of the benzoate core. A common approach includes:

Methoxy and chloro introduction : Start with a precursor like 2-methoxybenzoic acid. Use electrophilic aromatic substitution (EAS) with Cl<sup>+</sup> sources (e.g., Cl2/FeCl3) at the 5-position, leveraging the methoxy group’s para-directing effect .

Hydroxylation : Protect the carboxylic acid as a methyl ester before introducing the hydroxyl group. Oxidative methods (e.g., H2O2/acid) or directed ortho-metalation (e.g., LDA followed by O2 quenching) can achieve 4-hydroxylation .

Regioselectivity control : Steric and electronic effects of substituents guide reactivity. For example, the methoxy group directs EAS to the para position, while bulky protecting groups (e.g., tert-butyl) can block undesired sites .

Basic: How is the structure of this compound validated in synthetic studies?

Answer:
Key validation methods include:

  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–O and C–Cl) and confirms substituent positions. Example: Mean σ(C–C) = 0.002 Å and R factor = 0.040 in related benzoate derivatives .
  • NMR spectroscopy : <sup>1</sup>H NMR shows distinct methoxy (~δ 3.8–4.0 ppm) and hydroxyl (~δ 5.5–6.0 ppm) signals. <sup>13</sup>C NMR confirms ester carbonyl (~δ 165–170 ppm) .
  • Mass spectrometry : ESI-MS or EI-MS verifies molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z ≈ 230–235) .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

Answer:
Challenges include:

  • Co-elution in HPLC : Impurities with similar polarity (e.g., dechlorinated byproducts) may co-elute. Use orthogonal methods like UPLC with a C18 column (1.7 µm particles) and gradient elution (MeCN/H2O + 0.1% TFA) .
  • Detection limits : Low-abundance hydroxylated isomers require sensitive detectors (e.g., Q-TOF-MS with MRM transitions).
  • Sample preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis HLB) improves recovery of polar impurities .

Advanced: How do substituent positions (e.g., 4-hydroxy vs. 3-hydroxy) affect the compound’s reactivity in downstream applications?

Answer:

  • Hydrogen-bonding effects : The 4-hydroxy group forms intramolecular H-bonds with the ester carbonyl, stabilizing the structure and reducing nucleophilic attack at the ester .
  • Electrophilicity : Para-substitution (e.g., 5-Cl) increases electron withdrawal, enhancing the ester’s susceptibility to hydrolysis compared to meta-substituted analogs .
  • Biological activity : Hydroxy positioning influences binding to targets (e.g., enzymes). For example, 4-hydroxy derivatives show higher inhibitory activity against oxidoreductases than 3-hydroxy isomers .

Basic: What safety protocols are recommended for handling this compound in the lab?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing .
  • First aid : For skin contact, rinse with water for 15+ minutes. If inhaled, move to fresh air and seek medical attention .

Advanced: What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

Answer:

  • Acidic conditions : The ester group undergoes hydrolysis via protonation of the carbonyl oxygen, followed by nucleophilic attack by H2O. The electron-withdrawing Cl and methoxy groups accelerate this process .
  • Basic conditions : Saponification occurs via hydroxide ion attack on the ester. Steric hindrance from the 2-methoxy group slows reactivity compared to unsubstituted esters .
  • Degradation products : Monitor via LC-MS for benzoic acid derivatives (e.g., 5-chloro-4-hydroxy-2-methoxybenzoic acid) .

Advanced: How can computational modeling (e.g., DFT) predict the compound’s interactions in catalytic systems?

Answer:

  • Geometry optimization : DFT (B3LYP/6-31G*) calculates bond angles and charge distribution, identifying reactive sites (e.g., hydroxyl O with high electron density) .
  • Docking studies : Simulate binding to enzymes (e.g., cytochrome P450). The 4-hydroxy group’s H-bonding potential and Cl’s hydrophobic interactions are critical for affinity .
  • Reactivity predictions : Fukui indices identify nucleophilic/electrophilic regions, guiding catalyst design for cross-coupling reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-chloro-4-hydroxy-2-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 5-chloro-4-hydroxy-2-methoxybenzoate

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